Misonidazole
描述
米索尼达唑是一种硝基咪唑化合物,以其放射增敏和抗肿瘤特性而闻名。它已被广泛研究,因为它能够使缺氧肿瘤细胞对电离辐射的细胞毒性作用敏感。这种化合物在肿瘤学领域尤为重要,它已被用于增强放射治疗在治疗耐药缺氧肿瘤方面的有效性 .
作用机制
米索尼达唑的主要作用是通过形成自由基和消耗放射保护性硫醇。这使得缺氧细胞对电离辐射敏感,导致 DNA 损伤增加和 DNA 合成抑制。该化合物还对缺氧细胞具有直接的细胞毒性作用,与辐射无关。分子靶点包括 DNA 和参与氧化应激反应的各种细胞酶 .
生化分析
Biochemical Properties
Misonidazole interacts with various enzymes and proteins. It is known to interact with superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), major antioxidant enzymes in animals . This compound’s interaction with these enzymes is crucial for its function, as it induces the formation of free radicals .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation . The “pre-incubation” effect of this compound, where the sensitiser-enhancement ratio (SER) is increased following prolonged exposure of cells in hypoxia to this compound, has been demonstrated . It also induces depletion of cellular GSH .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It captures low energy electrons to form the non-decomposed molecular anion . Additionally, it is postulated that nitroreduction and binding of the nitroreduction products to macromolecules is a probable mechanism for the mutagenic and cytotoxic properties of this compound .
Temporal Effects in Laboratory Settings
Over time, changes in the effects of this compound have been observed in laboratory settings. The “pre-incubation” effect of this compound increases following prolonged exposure of cells in hypoxia to this compound . There is also a reduction in this compound plasma elimination half-life and an increase in 24h urinary excretion after treatment with dexamethasone .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with the hexose monophosphate pathway (HMP), a major pathway for the supply of reducing equivalents . The influence of glucose on the toxicity and binding of this compound has been studied, indicating that glucose concentrations lower than 5 mm can decrease the HMP rate and the toxicity and binding of this compound to hypoxic cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that this compound accumulates in various tissues, including the liver .
Subcellular Localization
It is known that this compound can penetrate various compartments of the cell due to its small size and lipophilic nature .
准备方法
合成路线和反应条件: 米索尼达唑可以通过多种方法合成。一种常见的方法是将 2-硝基咪唑与环氧氯丙烷反应,然后进行甲醇解得到米索尼达唑。反应条件通常涉及使用碱,例如氢氧化钠,以及有机溶剂,例如甲醇 .
工业生产方法: 米索尼达唑的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。使用自动化系统和连续流动反应器可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 米索尼达唑会经历各种化学反应,包括:
常见试剂和条件:
还原: 常见试剂包括还原剂,例如连二亚硫酸钠或缺氧条件下的酶系统。
氧化: 可以使用过氧化氢或分子氧等氧化剂。
主要产物:
还原: 主要产物是米索尼达唑的胺衍生物。
氧化: 活性氧物种和其他氧化代谢物。
科学研究应用
米索尼达唑具有广泛的科学研究应用:
化学: 用作模型化合物,以研究硝基咪唑化学及其在不同条件下的反应性.
生物学: 研究其对细胞缺氧的影响及其在调节细胞对低氧水平反应中的作用.
相似化合物的比较
米索尼达唑经常与其他硝基咪唑化合物进行比较,例如依他尼达唑、甲硝唑和尼莫拉唑。虽然所有这些化合物都具有相似的放射增敏特性,但米索尼达唑在其更高的电子亲和力和在缺氧条件下更大的细胞毒性方面是独一无二的。这使得它在使耐药缺氧肿瘤细胞对放射治疗敏感方面特别有效 .
类似化合物:
- 依他尼达唑
- 甲硝唑
- 尼莫拉唑
- 苯硝唑
- 呋喃西林
米索尼达唑独特的特性和广泛的研究应用使其成为化学、生物学、医学和工业领域中的一种有价值的化合物。
属性
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
Record name | MISONIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
13551-87-6, 95120-44-8 | |
Record name | Misonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Misonidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Misonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misonidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Misonidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Misonidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Misonidazole exert its radiosensitizing effect on hypoxic cells?
A1: this compound selectively sensitizes hypoxic cells to ionizing radiation. Under hypoxic conditions, this compound undergoes reductive metabolism, forming reactive intermediates that cause DNA damage. [] This damage is more extensive and difficult for hypoxic cells to repair compared to aerobic cells, ultimately leading to enhanced cell death.
Q2: Does this compound affect normal, well-oxygenated cells?
A2: While this compound primarily targets hypoxic cells, it can still exhibit some toxicity towards normal cells, albeit at a much lower level. [] This is because the drug can undergo some degree of metabolism even under normoxic conditions.
Q3: What are the downstream effects of this compound-induced DNA damage in hypoxic cells?
A3: The DNA damage induced by this compound's reactive metabolites in hypoxic cells can lead to a variety of consequences, including cell cycle arrest, apoptosis, and ultimately, cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C7H11N3O4 and a molecular weight of 201.19 g/mol.
Q5: How does the structure of this compound contribute to its radiosensitizing activity?
A5: The key structural features of this compound that contribute to its activity include the 2-nitroimidazole ring, responsible for its electron affinity and selective metabolism in hypoxic cells, and the side chain, influencing its lipophilicity and pharmacokinetic properties. [, , ]
Q6: Have any structural modifications of this compound been explored to improve its efficacy or reduce toxicity?
A6: Yes, several analogs of this compound have been synthesized and evaluated, such as desmethylthis compound, SR-2508, and Ro 07-0741. [] These modifications aimed to improve potency, pharmacokinetic properties, or reduce toxicity.
Q7: What are the common formulation strategies used for this compound?
A7: this compound has been formulated for both oral and intravenous administration. [] Specific formulations aim to optimize its solubility, stability, and bioavailability.
Q8: What is the typical pharmacokinetic profile of this compound in animal models and humans?
A8: this compound exhibits a relatively short half-life in plasma, ranging from approximately 1-1.5 hours in mice to around 12 hours in humans. [, ] It demonstrates good tissue penetration, reaching therapeutic concentrations in various organs, including tumors. []
Q9: How does the route of administration affect this compound's pharmacokinetics?
A9: Studies show variations in this compound's pharmacokinetics depending on the route of administration. Oral administration results in lower peak plasma levels and a longer half-life compared to intravenous or intraperitoneal routes. []
Q10: What in vitro and in vivo models have been used to study the efficacy of this compound?
A10: The efficacy of this compound has been extensively investigated in various in vitro and in vivo models, including cell lines like EMT-6, V79, and HeLa cells, as well as murine tumor models such as the KHT sarcoma and mammary carcinomas. [, , , , , , ]
Q11: Has this compound demonstrated efficacy in clinical trials for cancer treatment?
A11: While preclinical studies showed promising results, clinical trials with this compound as a radiosensitizer have yielded mixed results. [, ] Some studies showed modest improvements in tumor control, while others failed to demonstrate significant benefits.
Q12: What are the major concerns regarding the toxicity of this compound?
A12: The primary dose-limiting toxicity of this compound is peripheral neuropathy, which can be dose-limiting and irreversible in some cases. [] Other side effects include gastrointestinal disturbances and neurotoxicity. [, ]
Q13: Have any specific drug delivery strategies been explored to improve the targeting of this compound to hypoxic tumor regions?
A13: While the provided research doesn't delve into specific drug delivery strategies for this compound, researchers are constantly exploring new approaches to enhance drug delivery to tumor tissues, including nanocarriers and antibody-drug conjugates. []
Q14: Can this compound be used as a biomarker for hypoxia in tumors?
A14: Research suggests that this compound and its analogs, particularly when radiolabeled, hold potential as biomarkers for imaging and detecting tumor hypoxia. [, , ] This is due to their preferential binding and accumulation in hypoxic regions.
Q15: What analytical techniques have been employed to measure this compound concentrations in biological samples?
A15: Various analytical methods have been used to quantify this compound in biological samples, including high-performance liquid chromatography (HPLC), liquid scintillation counting, and polarography. [, , ]
Q16: Are there any alternative compounds with similar mechanisms of action to this compound being investigated as potential radiosensitizers?
A16: Research continues to explore new and improved radiosensitizers with enhanced efficacy and reduced toxicity compared to this compound. [] These newer agents often target different aspects of the DNA damage response pathway in hypoxic cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。